MCPA-2-ethylhexyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO3/c1-4-6-7-14(5-2)11-21-17(19)12-20-16-9-8-15(18)10-13(16)3/h8-10,14H,4-7,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGRPSMONFWWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)COC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034698 | |
| Record name | 2-Ethylhexyl (4-chloro-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29450-45-1 | |
| Record name | MCPA 2-ethylhexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29450-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPA-2-ethylhexyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029450451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylhexyl (4-chloro-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPA-etexyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D207K8VI5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Fate and Transport Dynamics of Mcpa 2 Ethylhexyl and Its Transformation Products
Hydrolytic Transformation Pathways of MCPA-2-ethylhexyl in Aquatic and Soil Systems
Hydrolysis is a primary chemical reaction that initiates the degradation of this compound in environmental compartments, leading to the formation of the herbicidally active MCPA acid nih.govcanada.caamazonaws.com.
Mechanisms of Ester Hydrolysis
This compound ester rapidly breaks down in environmental matrices such as water and soil to yield MCPA acid canada.caamazonaws.comfao.orgfao.org. This transformation is a fundamental step in its environmental dissipation. In aqueous systems, the hydrolysis of phenoxy acid esters, including this compound, generates the acid forms nih.gov. Similarly, in soil, studies have shown that this compound hydrolyzes quickly to MCPA. For instance, half-life values ranging from 4.5 to 16.6 hours have been observed in US soils, including sandy loam and clay loam types fao.orgfao.org. In natural water, this compound exhibited rapid degradation to MCPA acid, with a half-life reported to be below 8 hours at 50 °C and pH 7, indicating its instability in aqueous environments europa.eu.
However, the rate of this hydrolysis can be influenced by environmental conditions. Under dry conditions, this compound has been observed to persist for longer periods, with over 90% remaining after 48 hours canada.capublications.gc.ca. In contrast, in a non-sterile soil:calcium chloride system, despite adsorption to soil particles, this compound degraded to MCPA with a half-life of 12 hours or less publications.gc.ca. It is important to note that the MCPA acid itself, once formed, does not readily undergo hydrolysis in sterile water within a pH range of 5 to 9 publications.gc.caccme.caepa.gov.
Influence of Environmental Parameters on Hydrolytic Rates
The rate of hydrolytic degradation of this compound is significantly influenced by several environmental parameters, particularly water pH and temperature nih.gov. Generally, an increase in temperature and alkalinity (higher pH) accelerates the hydrolytic degradation process nih.gov.
Table 1: Influence of pH on this compound Hydrolysis Half-life
| Parameter | pH 7 (Half-life) | pH 9 (Half-life) | Source |
| This compound | 76 days ccme.ca | 117 hours ccme.ca | ccme.ca |
Note: This table is intended to be interactive, allowing users to sort or filter data.
In soil, the most rapid hydrolysis of this compound was observed in sandy loam soil at a lower moisture content (50% of maximum water-holding capacity) fao.org. This highlights the complex interplay of soil characteristics and moisture levels in determining the rate of ester hydrolysis.
Biotic Degradation Processes in Environmental Compartments
Biotic degradation, primarily mediated by microorganisms, is a crucial pathway for the transformation and dissipation of MCPA and its ester forms in the environment canada.caresearchgate.net.
Aerobic Soil Metabolism and Microbial Community Dynamics
Microbial degradation is recognized as the most significant transformation process for MCPA in soil canada.cacanada.ca. Under aerobic conditions, the biodegradation of MCPA is substantial, with studies indicating that microbes can degrade approximately 95% of dosed MCPA within 13 days ccme.ca. The rate of degradation is influenced by various factors, including soil type, soil pH, soil moisture, the initial concentration of MCPA, prevailing climatic conditions, and the organic matter content of the soil canada.cacanada.ca.
Degradation of MCPA in topsoils under aerobic conditions occurs rapidly, with reported half-lives (DT50) ranging from 1.5 to 26 days researchgate.net. The presence of both oxygen and adequate moisture is critical for the effective biotransformation of MCPA canada.cacanada.ca. Conversely, in anaerobic environments, such as saturated soils or anaerobic aquatic systems, the biodegradation of MCPA is negligible, potentially leading to its persistence canada.casourcetotap.eucanada.ca.
Microbial communities in soil exhibit a clear response to the presence of MCPA, with observed growth phases coinciding with active herbicide mineralization nih.gov. Furthermore, the composition and structure of these microbial communities can undergo significant shifts when exposed to different concentrations of MCPA nih.gov. Research suggests that specific subpopulations of bacteria, including those with low nucleic acid content, may play a role in degrading MCPA, particularly at lower herbicide concentrations in environments like aquifers nih.gov.
Role of Specific Microbial Consortia and Enzyme Systems (e.g., tfdA genes)
The initial step in the bacterial degradation pathway of phenoxy herbicides, including MCPA, is catalyzed by an α-ketoglutarate-dependent dioxygenase mdpi.comnih.gov. This enzyme is encoded by specific functional genes, notably tfdA or tfdA-like genes mdpi.comnih.gov. These tfdA genes are responsible for encoding aromatic ring hydroxylation dioxygenases (RHDOs), which are enzymes widely distributed among various microorganisms capable of degrading such compounds mdpi.com. The presence of tfdA-like genes in soil serves as an indicator of microbial populations possessing the capacity for MCPA degradation mdpi.com.
Studies have confirmed that bacteria harboring tfdA Class III genes are active participants in MCPA degradation mdpi.com. An increase in the expression and abundance of tfdA genes has been directly correlated with the active degradation of MCPA researchgate.netmdpi.comnih.govnih.gov. For instance, tfdA mRNA levels are detectable only during periods of active mineralization, establishing a direct link between the presence of tfdA mRNA and the activity of microbial degraders nih.gov. While the natural background number of tfdA genes in soil may not directly correlate with MCPA mineralization potential, a high 14C-MCPA mineralization rate is often linked to the growth and proliferation of the MCPA-degrading microbial community researchgate.net. The horizontal transfer of tfdA-like genes among microbial populations can also contribute to the spread of MCPA degradation capabilities within environmental systems mdpi.com.
Table 2: MCPA Degradation and tfdA Gene Dynamics in Soil
| MCPA Concentration (mg kg⁻¹ dry soil) | Initial tfdA Genes (g⁻¹ soil) | Final tfdA Genes (g⁻¹ soil) | DT₅₀ (days) | Source |
| 2.3 | 500 | ~3 x 10⁴ | 16 nih.gov | nih.gov |
| 20 | 500 | ~7 x 10⁵ | 33 nih.gov | nih.gov |
Note: This table is intended to be interactive, allowing users to sort or filter data.
Metabolite Identification and Pathway Elucidation (e.g., 2-methyl-4-chlorophenol, HMCPA, glycine (B1666218) conjugate)
The environmental transformation of this compound primarily begins with its rapid conversion to MCPA acid canada.caamazonaws.comfao.orgfao.org. Subsequent microbial degradation of MCPA acid leads to the formation of several key metabolites. In both plants and animals, 2-methyl-4-chlorophenol is identified as a major metabolite of MCPA acid amazonaws.com. In soil, 2-methyl-4-chlorophenol is consistently recognized as the main degradation product canada.cacanada.canih.gov. Other metabolites identified from microbial degradation in soil include 4-chloro-o-cresol and 3-methyl-5-chlorocatechol amazonaws.com. Phenol derivatives, in general, are commonly detected biodegradation products of phenoxy acids nih.gov.
The concentration of the key metabolite, 4-chloro-2-methylphenol (B52076), in soil can reach up to 8% of the initial MCPA concentration within 7 to 14 days following MCPA application researchgate.net. This metabolite exhibits a stronger adsorption to soil compared to MCPA and typically degrades at a rate similar to or even faster than MCPA itself researchgate.net.
Beyond soil, the metabolism of MCPA has also been studied in biological systems. In rats, MCPA is not extensively metabolized; however, the oxidation product 4-chloro-2-hydroxymethyl-phenoxyacetic acid (HMCPA) is found at low levels, along with a glycine conjugate of MCPA publications.gc.cawho.intnih.gov. In dogs, the glycine conjugate is recovered at higher levels than in rats, and HMCPA and a taurine (B1682933) conjugate are also identified as metabolites canada.capublications.gc.ca. These metabolic pathways indicate that MCPA can undergo C-oxidation of its 2-methyl moiety to form HMCPA or be conjugated with amino acids like glycine or taurine who.int.
Anaerobic Biotransformation in Sediments and Saturated Soils
The anaerobic biotransformation of this compound and its primary degradation product, MCPA acid, is generally considered negligible in oxygen-deprived environments. Studies indicate that in the absence of oxygen, the biotransformation of MCPA in both soil and anaerobic aquatic systems (sediment/water) is minimal wikipedia.orgontosight.aiherts.ac.ukfishersci.ca. This limited degradation under anaerobic conditions suggests that MCPA, once transported to saturated soils or sediment layers, may persist for extended periods, potentially creating a legacy of contamination fishersci.cawikipedia.org.
Biodegradation in Aquatic Ecosystems: Aerobic and Anaerobic Conditions
Biodegradation plays a significant role in the environmental fate of MCPA in aquatic ecosystems, particularly under aerobic conditions. In water, biological degradation is identified as an important process influencing MCPA's environmental fate wikipedia.orgontosight.aiherts.ac.ukfishersci.ca. For instance, in rice paddy water under dark conditions, aquatic microorganisms were observed to degrade MCPA entirely within 13 days wikipedia.orgfishersci.ca.
However, the biodegradation of MCPA in anaerobic aquatic systems (sediment/water) has been reported as negligible wikipedia.orgontosight.aiherts.ac.ukfishersci.ca. While specific data for this compound in aquatic systems indicate half-lives of 76 days at pH 7 and 117 days at pH 9 for the 2-EHE derivative, this typically refers to the ester prior to its rapid conversion to MCPA acid fishersci.ca. Under aerobic aquatic conditions, MCPA acid has an observed degradation half-life of over 30 days in water-sandy clay loam sediment systems hmdb.cafishersci.ca.
Table 1: Biodegradation Characteristics of MCPA and its Ester in Aquatic Environments
| Compound/Condition | Half-life / Degradation Time | Notes | Source |
| MCPA (aerobic, rice paddy water) | 13 days (total degradation) | By aquatic microorganisms in dark conditions | wikipedia.orgfishersci.ca |
| MCPA (anaerobic, sediment/water) | Negligible biodegradation | Limited degradation in oxygen-deprived systems | wikipedia.orgontosight.aiherts.ac.ukfishersci.ca |
| This compound (aqueous, pH 7) | 76 days | Refers to the ester derivative | fishersci.ca |
| This compound (aqueous, pH 9) | 117 days | Refers to the ester derivative | fishersci.ca |
| MCPA acid (aerobic aquatic, water-sandy clay loam sediment) | >30 days | Total system half-life | hmdb.cafishersci.ca |
Fungal Bioremediation Potential of this compound (e.g., endophytic fungi)
Endophytic fungi, which reside within plant tissues without causing harm, exhibit promising potential for the bioremediation of MCPA. A newly isolated endophytic fungus strain, Phomopsis sp. E41, from Psidium guajava (common guava), demonstrated effective degradation of MCPA fishersci.ca. This strain achieved a maximum biodegradation rate of 86.89% within 7 days under optimal laboratory conditions, including an MCPA concentration of 50 mg/L, a temperature of 30 °C, and a pH of 6 fishersci.ca. Notably, Phomopsis sp. E41 was capable of utilizing MCPA as its sole carbon source, indicating its metabolic capacity for herbicide breakdown fishersci.ca. The degradation process by this fungus resulted in the detection of 4-chloro-2-methylphenol as a metabolite fishersci.ca.
Endophytic fungi are recognized for their ability to degrade various environmental pollutants through their enzymatic pathways, making them valuable resources in bioremediation strategies waterquality.gov.aufishersci.ca. Their symbiotic relationship with host plants can also enhance the plants' adaptation to polluted environments fishersci.cafishersci.cafishersci.be.
Table 2: Fungal Bioremediation of MCPA by Phomopsis sp. E41
| Parameter | Value | Notes | Source |
| Fungal Strain | Phomopsis sp. E41 | Isolated from Psidium guajava | fishersci.ca |
| Maximum Biodegradation Rate | 86.89% | Achieved after 7 days of inoculation | fishersci.ca |
| Optimal MCPA Concentration | 50 mg/L | fishersci.ca | |
| Optimal Temperature | 30 °C | fishersci.ca | |
| Optimal pH | 6 | fishersci.ca | |
| Metabolite Detected | 4-chloro-2-methylphenol | fishersci.ca | |
| Carbon Source Utilization | MCPA as sole carbon source | Indicates metabolic capability for degradation | fishersci.ca |
Abiotic Degradation Pathways
Abiotic processes, such as photodegradation and chemical oxidation, also contribute to the environmental breakdown of this compound and its derivatives.
Photodegradation Kinetics and Mechanisms in Aqueous and Surface Environments
Photodegradation is generally not considered a primary route for MCPA degradation in water wikipedia.orgontosight.aiherts.ac.ukfishersci.ca. However, studies have quantified its kinetics. In an aqueous solution at pH 8.3, MCPA exhibited a photolytic half-life of 20-24 days when exposed to sunlight wikipedia.orgfishersci.ca. Photolysis of dilute aqueous MCPA solutions primarily yielded 4-chloro-2-methylphenol as a major by-product, with o-cresol (B1677501) and 4-chloro-2-formylphenol also identified wikipedia.orgfishersci.ca.
On soil surfaces, MCPA photodegraded slowly under natural sunlight, with a calculated half-life of 67 days wikipedia.orgherts.ac.ukhmdb.cafishersci.ca. In contrast, in spray droplets in the air, a faster half-life of 4.6 days was reported for MCPA at a concentration of 14,700 μg/mL under natural sunlight fishersci.ca. In river water (from the Thames), the photolysis DT50 (degradation half-life) of MCPA was estimated to be approximately 14 days in natural sunlight during autumn fishersci.ca. The main breakdown product of MCPA formed by direct photolysis is 4-chloro-2-methylphenol (4C2MP) wikipedia.org.
Table 3: Photodegradation Kinetics of MCPA
| Environment/Conditions | Half-life / DT50 | Major By-products | Source |
| Aqueous solution (pH 8.3) | 20-24 days | 4-chloro-2-methylphenol, o-cresol, 4-chloro-2-formylphenol | wikipedia.orgfishersci.ca |
| Soil surface (natural sunlight) | 67 days | Not specified in detail for this condition | wikipedia.orgherts.ac.ukhmdb.cafishersci.ca |
| Spray droplets in air (natural sunlight) | 4.6 days | Not specified in detail for this condition | fishersci.ca |
| River water (natural sunlight, autumn) | ~14 days | Not specified in detail for this condition | fishersci.ca |
Chemical Oxidation Processes and By-product Formation
Chemical oxidation processes can contribute to the removal of MCPA from water, though mineralization may be incomplete ontosight.aifishersci.ca. Water utilities employing oxidation techniques should be mindful of the potential for forming degradation by-products ontosight.ai. Rapid ozonolysis of MCPA in the dark has been reported with half-lives ranging between 4.2 hours and 11.5 hours fishersci.ca. However, incomplete mineralization through ozonation or other oxidation methods can lead to the formation of various by-products, including aliphatic acids, aldehydes, ketones, bromate, and assimilable organic carbon (AOC) fishersci.ca. In biological systems, such as rats, an oxidation product identified was 4-chloro-2-hydroxymethyl-phenoxyacetic acid (HMCPA) fishersci.ca.
Environmental Mobility and Distribution
The environmental mobility and distribution of this compound are largely governed by its rapid conversion to MCPA acid upon release into the environment wikipedia.orgontosight.aifishersci.comherts.ac.ukhmdb.cafishersci.ca. MCPA-EHE itself is lipophilic and less water-soluble compared to its salt forms wikipedia.orgfishersci.ca. However, once converted, MCPA acid exhibits high water solubility, with reported values of 825 mg/L at 25 °C fishersci.com.
MCPA is characterized by weak retention in soils and a propensity for easy migration through soil columns wikipedia.orgfishersci.ca. Its high solubility and poor adsorption to the soil matrix make it susceptible to transport into both surface and groundwater bodies, posing a risk of water quality compromise fishersci.cawikipedia.orgfishersci.ca. Laboratory studies have confirmed the mobility of MCPA in soil wikipedia.orgfishersci.comherts.ac.uk. While field studies suggest that MCPA does not leach significantly below soil depths of 15 cm, its mobility is inversely related to the soil's organic matter content, increasing as organic matter content decreases wikipedia.orgherts.ac.uk.
Contamination of surface water can occur through spray drift and runoff, while groundwater is potentially susceptible to contamination due to MCPA's mobility in the soil column and its leaching potential wikipedia.orgontosight.aifishersci.comherts.ac.ukhmdb.ca. MCPA has been detected in various surface water sources, including lakes, rivers, and reservoirs, and occasionally at very low concentrations in drinking water ontosight.aifishersci.comherts.ac.ukfishersci.ca.
The adsorption coefficients (Koc) for MCPA, ranging from 50 L/kg to 62 L/kg, indicate a low likelihood of adsorption to suspended solids and sediment fishersci.ca. The log Kow value of 2.8 for MCPA further supports its moderate lipophilicity fishersci.cafishersci.ca. Bioconcentration factors (BCFs) of less than 1 have been reported for MCPA in freshwater fish and snails, suggesting that it does not bioaccumulate significantly in aquatic fauna fishersci.ca.
Regarding volatilization, MCPA acid is not expected to volatilize from water or moist surfaces due to its low vapor pressure and Henry's law constant wikipedia.orgontosight.aiherts.ac.ukfishersci.ca. In contrast, this compound is expected to volatilize from water, a characteristic influenced by its low to intermediate vapor pressure and higher Henry's law constant wikipedia.orgontosight.aiherts.ac.ukhmdb.cafishersci.ca.
Table 4: Environmental Mobility Parameters of MCPA
| Parameter | Value | Notes | Source |
| Water Solubility (MCPA acid) | 825 mg/L (at 25 °C) | High solubility | fishersci.com |
| Soil Retention | Weak | Migrates easily through soil columns | wikipedia.orgfishersci.ca |
| Leaching Potential | High (laboratory); negligible below 15 cm (field) | Related to soil organic matter content | wikipedia.orgherts.ac.uk |
| Koc (MCPA) | 50-62 L/kg | Unlikely to adsorb to suspended solids/sediment | fishersci.ca |
| Log Kow (MCPA) | 2.8 | Moderate lipophilicity | fishersci.cafishersci.ca |
| Bioaccumulation (BCF) | <1 | Does not bioaccumulate in aquatic fauna | fishersci.ca |
| Volatilization (MCPA acid) | Not expected | Low vapor pressure, low Henry's law constant | wikipedia.orgontosight.aiherts.ac.ukfishersci.ca |
| Volatilization (this compound) | Expected | Low to intermediate vapor pressure, higher Henry's law constant | wikipedia.orgontosight.aiherts.ac.ukhmdb.cafishersci.ca |
Ecotoxicological Investigations of Mcpa 2 Ethylhexyl on Non Target Biota
Terrestrial Ecotoxicity Studies
Impacts on Non-Target Terrestrial Plants
MCPA, as a phenoxy herbicide, is known to be highly toxic to plants. ontosight.ai Its mode of action is that of a synthetic auxin, mimicking natural plant growth hormones. herts.ac.uknih.govuni.lu
Morpho-anatomical and Physiological Responses
The primary effect of MCPA on non-resistant plants is the stimulation of rapid and uncoordinated cell growth, which ultimately leads to plant death. uni.lu Studies have demonstrated significant impacts on plant morphology and physiology. For instance, MCPA has been shown to cause high (100%) root growth inhibition in dicotyledonous test plants such as Lepidium sativum and Sinapis alba when applied at concentrations of 0.1 mM and 0.5 mM. nih.gov This pronounced root response is consistent with other observations regarding phenoxy herbicides, where inhibitory concentrations for root length are considerably lower than for shoots. easychem.org MCPA accumulates in the meristematic tissues of terrestrial plants, which are the active growth regions. herts.ac.uk General plant responses to stress, which would be induced by MCPA, include reductions in leaf size, number of leaves, stomata, stem extension, and root proliferation, alongside disturbances in plant water relations.
Table 1: Root Growth Inhibition in Non-Target Plants by MCPA
| Plant Species | MCPA Concentration | Root Growth Inhibition (%) nih.gov |
| Lepidium sativum | 0.1 mM | 100 |
| Sinapis alba | 0.1 mM | 100 |
| Lepidium sativum | 0.5 mM | 100 |
| Sinapis alba | 0.5 mM | 100 |
Mechanisms of Phytotoxicity
Some plant biotypes, such as resistant hemp-nettle (Galeopsis tetrahit L.), exhibit protective mechanisms against MCPA phytotoxicity. These include a reduced rate of MCPA translocation within the plant and a higher rate of MCPA metabolism in the roots. sigmaaldrich.com
Effects on Terrestrial Fauna
MCPA acid, the active degradation product of MCPA-2-ethylhexyl ester, is considered moderately toxic to animals and birds. wikipedia.org The U.S. Environmental Protection Agency (EPA) has identified ecological risks of concern for terrestrial mammals and avian species associated with MCPA use. ontosight.ai For birds, there is a potential for short-term exposure, particularly for those consuming short grass treated with MCPA, which can exceed the EPA's level of concern. wikipedia.org
Regarding earthworms, MCPA acid is rated as highly toxic to annelid worms. wikipedia.org
Table 2: Acute Toxicity of MCPA Acid to Terrestrial Fauna
| Test Subject | Toxicity Value (LD50/LC50) | Rating | Source |
| Mammalian (Rat) | 1,793 mg/kg | Moderate | wikipedia.org |
| Avian | 314 mg/kg | Moderate | wikipedia.org |
| Annelida (Worms) | Highly toxic (LC50) | High | wikipedia.org |
Assessment of Impacts on Beneficial Insects and Pollinators
For honey bees, MCPA acid is considered practically non-toxic. wikipedia.org
Table 3: Acute Toxicity of MCPA Acid to Honey Bees
| Test Subject | Toxicity Value (LD50) | Rating | Source |
| Honey bee | 104 µ g/bee | Practically Non-toxic | wikipedia.org |
Aquatic Ecotoxicity Studies
This compound ester readily breaks down in the environment to form MCPA acid. wikipedia.org In aquatic environments, MCPA is most toxic to algae and macrophytes. uni.lu It is characterized as slightly toxic to freshwater fish and relatively non-toxic to aquatic invertebrates and amphibians. uni.lu Notably, the ester form of MCPA is generally more toxic to aquatic receptors compared to its acid and salt forms. uni.lu
MCPA is considered to have a low potential for bioaccumulation in aquatic fauna, such as freshwater fish (Cyprinus carassius) and snails (Lymnea stagnalis), as indicated by bioconcentration factors (BCFs) of less than 1. herts.ac.uk Furthermore, MCPA is unlikely to adsorb significantly to suspended solids and sediment due to its low organic carbon-water (B12546825) partition coefficient (Koc) values, which range from 50 L/kg to 62 L/kg. herts.ac.uk
Default guideline values for the protection of freshwater aquatic ecosystems have been established for MCPA. For slightly-to-moderately disturbed ecosystems, a 95% species protection default guideline value of 7.7 µg/L is recommended. herts.ac.uk
Table 4: Acute Toxicity of MCPA Acid to Aquatic Organisms
| Test Subject | Toxicity Value (LC50) | Rating | Source |
| Crustacean | Highly toxic | High | wikipedia.org |
| Freshwater Fish | 0.88 mg/L (96 hr) | Slightly toxic | uni.lu |
Effects on Aquatic Vascular Plants (e.g., Hydrilla verticillata, Lemna gibba)
MCPA, as a plant growth regulator, is readily absorbed by the roots and foliage of plants, with rapid translocation throughout the plant, accumulating in meristematic tissues where growth occurs ccme.cawaterquality.gov.au. This mechanism underlies its herbicidal action and its potential impact on non-target vascular plants.
While direct acute toxicity data (e.g., LC50/EC50 values) specifically for this compound on aquatic vascular plants like Hydrilla verticillata or Lemna gibba are not extensively detailed for the ester form in the provided literature, the general effects of MCPA on these organisms are well-documented and are relevant due to the ester's environmental degradation. Studies on Hydrilla verticillata exposed to MCPA (acid form) at concentrations ranging from 10 to 1000 µg/L over a 7-day period demonstrated significant negative impacts. These included a decline in plant growth, reduced pigment content, induced chlorosis (yellowing of leaves), and oxidative stress nih.govresearchgate.net. MCPA poses a moderate acute risk to aquatic vascular plants publications.gc.ca.
Table 1: Observed Effects of MCPA on Aquatic Vascular Plants
| Organism | Compound Form (if specified) | Concentration Range (µg/L) | Exposure Duration | Observed Effects | Source |
| Hydrilla verticillata | MCPA (acid form) | 10 - 1000 | 7 days | Growth decline, reduced pigment content, chlorosis, oxidative stress | nih.govresearchgate.net |
Toxicity to Aquatic Non-Vascular Plants (e.g., algae)
This compound ester demonstrates toxicity to aquatic non-vascular plants. For the diatom Navicula pelliculosa, an EC50 of 1.2 mg/L was reported after a 120-hour exposure period bayer.com.au. This indicates a concentration at which 50% of the maximum effect (e.g., growth inhibition) is observed.
While some reports suggest that the toxicity of MCPA-2-EHE to freshwater algae might not be environmentally relevant due to EC50 values exceeding its solubility in water (>120 µg/L) publications.gc.ca, the reported solubility of MCPA 2-EHE is approximately 5 mg/L (5000 µg/L) waterquality.gov.au, making the 1.2 mg/L EC50 for Navicula pelliculosa bayer.com.au a relevant finding within its solubility limits. The ester form has been noted as more toxic to aquatic receptors, and species like Navicula pelliculosa and Raphidocelis subcapitata were identified among the most sensitive species tested with the ester form waterquality.gov.auwaterquality.gov.au.
Table 2: Toxicity of this compound to Aquatic Non-Vascular Plants
| Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Source |
| Navicula pelliculosa | EC50 | 1.2 | 120 hours | bayer.com.au |
Impacts on Aquatic Invertebrates (e.g., Daphnia magna)
This compound ester is classified as highly toxic to crustaceans amazonaws.com. Specifically, for the water flea Daphnia magna, an EC50 for impaired motility was determined to be 0.28 mg/L after a 48-hour exposure ccme.cabayer.com.au. This value highlights the acute sensitivity of this common aquatic invertebrate to the compound. The Canadian interim guidelines also indicate that the 2-EHE and isooctyl ester formulations of MCPA are among the most toxic to invertebrates ccme.cawaterquality.gov.au. The toxicity of MCPA 2-EHE is generally two to three orders of magnitude greater than that of the acid and salt forms of MCPA regulations.gov.
Table 3: Toxicity of this compound to Aquatic Invertebrates
| Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Source |
| Daphnia magna | EC50 (motility) | 0.28 | 48 hours | ccme.cabayer.com.au |
Fish and Amphibian Toxicity Assessments
Fish Toxicity: this compound ester demonstrates acute toxicity to various fish species. For bluegill sunfish, the 96-hour LC50 (Lethal Concentration 50%) ranged from 3.16 to 4.64 mg/L ccme.ca. Rainbow trout (Oncorhynchus mykiss) also showed sensitivity, with a 96-hour LC50 greater than 3.2 mg/L for this compound ester bayer.com.au. The ester form of MCPA is generally considered more toxic to aquatic receptors, including fish, compared to its acid and salt counterparts waterquality.gov.au.
Table 4: Toxicity of this compound to Fish
| Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Source |
| Bluegill sunfish | LC50 | 3.16 – 4.64 | 96 hours | ccme.ca |
| Oncorhynchus mykiss | LC50 | > 3.2 | 96 hours | bayer.com.au |
Ecotoxicological Endpoints and Biomarker Responses in Aquatic Organisms
Ecotoxicological endpoints are specific responses of an organism measured in toxicity tests, such as mortality, growth, or particular biomarker responses waterquality.gov.au. Biomarkers, in turn, are crucial for assessing exposure and understanding the mechanisms of chemical impacts at different levels of biological organization conicet.gov.ar.
In aquatic organisms exposed to MCPA, various ecotoxicological endpoints and biomarker responses have been observed. For Hydrilla verticillata, exposure to MCPA (acid form, relevant due to ester degradation) resulted in induced chlorosis and oxidative stress nih.govresearchgate.net. These effects were quantified through changes in plant growth, pigment content, hydrogen peroxide (H2O2) content, and peroxidase (POD) activity nih.govresearchgate.net. Oxidative stress is a common response to xenobiotic exposure, impacting the antioxidant capacity of exposed individuals conicet.gov.ar. The inhibition concentration (IC50) for aquatic plants, often reflecting effects like chlorophyll (B73375) reduction or population mortality, is a key endpoint used in risk assessments usda.gov.
Table 5: Ecotoxicological Endpoints and Biomarker Responses in Aquatic Organisms
| Organism | Compound Form (if specified) | Endpoint/Biomarker | Observed Response | Source |
| Hydrilla verticillata | MCPA (acid form) | Growth | Decline in growth | nih.govresearchgate.net |
| Hydrilla verticillata | MCPA (acid form) | Pigment Content | Decline in pigment content | nih.govresearchgate.net |
| Hydrilla verticillata | MCPA (acid form) | Chlorosis | Induced yellowing of leaves | nih.govresearchgate.net |
| Hydrilla verticillata | MCPA (acid form) | Oxidative Stress (H2O2, POD) | Increased H2O2 content, altered peroxidase activity | nih.govresearchgate.net |
Human Health Toxicological Research on Mcpa 2 Ethylhexyl and Its Metabolites
In Vivo Toxicological Assessments in Mammalian Models
Systemic Toxicity Investigations (e.g., kidney and liver effects)
Table 1: Summary of Systemic Toxicity Findings
| Organ System | Model Species | Observed Effects | NOAEL/LOAEL (MCPA Acid Equivalents) | Source |
| Kidney | Rats, Dogs | Increased creatinine, urea (B33335) nitrogen, kidney weights, chronic progressive nephropathy, renal hyperplasia wikipedia.org | NOAEL (dog): 0.2 mg/kg bw per day; LOAEL (dog): 1 mg/kg bw per day sigmaaldrich.com | sigmaaldrich.comwikipedia.org |
| Liver | Mice, Rats, Dogs | Hepatotoxicity, increased ALT levels wikipedia.orgfishersci.ca | Not explicitly quantified for liver effects in all sources, generally associated with renal effect levels wikipedia.orgfishersci.ca | wikipedia.orgfishersci.ca |
| Hematology | Rats (dermal exposure to MCPA-2-EHE) | Reduced hematology parameters (at very high doses) massbank.eu | Not explicitly quantified massbank.eu | massbank.eu |
Neurotoxicity Studies and Neurological Endpoints (e.g., ataxia, abdominal tension, decreased open field activity)
Neurotoxic effects have been documented in acute and subchronic neurotoxicity studies conducted with MCPA, MCPA-2-ethylhexyl ester, and MCPA DMAS in rats sigmaaldrich.comwikipedia.org. In acute studies, clinical signs of toxicity, including ataxia, abdominal tension, and decreased open field activity, along with impaired righting reflex, were observed at the lowest tested dose of 167 mg/kg bw for this compound ester sigmaaldrich.com. These clinical signs were generally transient and primarily attributed to acute systemic toxicity rather than direct neurotoxic effects sigmaaldrich.com. Importantly, no pathology of the brain or nervous tissue was observed in these neurotoxicity studies or other general toxicity assessments sigmaaldrich.com. Furthermore, a developmental neurotoxicity study (DNT) conducted in rats did not identify any concerns for developmental neurotoxicity in the offspring wikipedia.org.
Table 2: Summary of Neurotoxicity Findings
| Endpoint/Effect | Model Species | Compound Form | Lowest Observed Effect Level (LOEL) (MCPA Acid Equivalents) | Source |
| Ataxia, abdominal tension, decreased open field activity, impaired righting reflex | Rats | This compound ester | 167 mg/kg bw (acute exposure) sigmaaldrich.com | sigmaaldrich.com |
| Brain/Nervous tissue pathology | Rats | MCPA, MCPA 2-EHE, MCPA DMA | Not observed sigmaaldrich.com | sigmaaldrich.com |
| Developmental neurotoxicity | Rats | MCPA | No concerns identified in pups wikipedia.org | wikipedia.org |
Developmental and Reproductive Toxicity Research
Evaluation of Developmental Effects (e.g., pup body weight)
Research into the developmental effects of MCPA, including its ester forms, in mammalian models indicates specific outcomes. In rat developmental toxicity studies, quantitative susceptibility was observed with MCPA acid, characterized by an increased incidence of skeletal retardation and decreased fetal body weight at a dose level that corresponded to a maternal No Observed Adverse Effect Level (NOAEL) wikipedia.orgrxnfinder.org. Developmental effects in rats, which occurred at maternally toxic doses, included decreased fetal body weight, a reduction in viable litter size with a corresponding increase in post-implantation loss and early resorption, delayed ossification, and malformations such as hydrocephaly, bent limbs, and fused ribs massbank.eu.
Table 3: Summary of Developmental Effects
| Endpoint/Effect | Model Species | Compound Form | NOAEL/LOAEL (MCPA Acid Equivalents) | Source |
| Skeletal retardation, decreased fetal body weight | Rats | MCPA acid | Quantitative susceptibility observed at maternal NOAEL wikipedia.orgrxnfinder.org | wikipedia.orgrxnfinder.org |
| Decreased fetal body weight, reduced viable litter size, increased post-implantation loss/early resorption, delayed ossification, malformations (hydrocephaly, bent limbs, fused ribs) | Rats | MCPA, MCPA 2-EHE, MCPA DMA | Overall NOAEL (maternal/fetal/embryo toxicity): 60 mg/kg bw per day; LOAEL: 120 mg/kg bw per day sigmaaldrich.comfishersci.com | sigmaaldrich.comfishersci.commassbank.eu |
| Developmental effects (general) | Rabbits | MCPA | No developmental effects observed up to 60 mg/kg bw per day (highest tested dose), despite maternal toxicity sigmaaldrich.comfishersci.carxnfinder.org | sigmaaldrich.comfishersci.carxnfinder.org |
| Pup body weight | Rats | This compound ester | Not adversely affected until weaning massbank.eu | massbank.eu |
Multi-Generational Reproductive Toxicity Studies
Multi-generational studies in rats involving MCPA or this compound ester have shown no evidence of reproductive toxicity at the highest dietary concentrations tested sigmaaldrich.comnih.gov. Specifically, a two-generation rat study with MCPA did not reveal any reproductive effects fishersci.ca. However, quantitative susceptibility in the young was observed in the two-generation rat reproductive toxicity study with MCPA acid, evidenced by decreased lactational pup body weight at an offspring Lowest Observed Adverse Effect Level (LOAEL) that corresponded to a parental NOAEL wikipedia.orgrxnfinder.org. In a two-generation study on MCPA, the NOAEL for parental and offspring toxicity was 150 ppm (equivalent to 12 mg/kg bw per day), with reduced body weight gain observed at 450 ppm (equivalent to 40 mg/kg bw per day) sigmaaldrich.com.
Table 4: Summary of Multi-Generational Reproductive Toxicity Findings
| Endpoint/Effect | Model Species | Compound Form | NOAEL/LOAEL (MCPA Acid Equivalents) | Source |
| Reproductive toxicity (general) | Rats | MCPA, MCPA 2-EHE | No evidence of reproductive toxicity up to highest tested dietary concentrations sigmaaldrich.comnih.gov | sigmaaldrich.comnih.gov |
| Decreased lactational pup body weight | Rats | MCPA acid | Quantitative susceptibility at offspring LOAEL corresponding to parental NOAEL wikipedia.orgrxnfinder.org | wikipedia.orgrxnfinder.org |
| Parental and offspring toxicity (reduced body weight gain) | Rats | MCPA | NOAEL: 12 mg/kg bw per day; LOAEL: 40 mg/kg bw per day sigmaaldrich.com | sigmaaldrich.com |
Immunotoxicity Investigations
Regarding immunotoxicity, there is no identified concern for MCPA wikipedia.orgrxnfinder.org. Immunotoxicity testing for MCPA has been recommended to be waived wikipedia.orgrxnfinder.org. While not specific to this compound, broader assessments of chlorophenoxy compounds, including MCPA, suggest that animal studies of acute, subchronic, and chronic exposure have shown no evidence that these compounds activate or alter the immune system in animals at any dose nih.gov.
Dermal Sensitization and Irritation Studies
Studies on this compound and its related MCPA formulations have investigated their potential for dermal sensitization and irritation. In rabbits, skin irritation tests with this compound have shown slight irritation bayer.com.auadama.com. At higher concentrations (100 mg/kg bw per day and 1000 mg/kg bw per day), slight to well-defined erythema and edema were observed at the application site in rabbits, with varying levels of discoloration, dryness, and desquamation who.int. Histological examination of high-dose animals revealed minimal diffuse acanthosis with or without hyperkeratosis who.int.
Table 1: Dermal Irritation and Sensitization Findings for this compound and MCPA
| Test Subject | Compound/Formulation | Test Type | Result (Irritation) | Result (Sensitization) | Source |
| Rabbits | This compound | Dermal | Slight irritation | N/A | bayer.com.auadama.com |
| Rabbits | MCPA (acid) | Dermal | Nil to slight irritation | N/A | fao.org |
| Guinea pigs | MCPA (94.8% purity) | Maximization Test | N/A | Non-sensitizer | who.int |
| Guinea pigs | This compound | Buehler Test | N/A | Not sensitizing | bayer.com.auhpc-standards.comnufarm.com |
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity assessments for this compound and its parent compound, MCPA, have been conducted using a battery of in vitro and in vivo tests. The general consensus from these studies indicates low mutagenicity concerns regulations.gov.
In Vitro and In Vivo Mutagenicity Assays (e.g., Salmonella-microsome test, micronucleus test)
This compound has consistently shown negative results in a battery of in vitro and in vivo mutagenicity tests, including the Salmonella-microsome (Ames) test bayer.com.auhpc-standards.com. In the Ames test, this compound was not mutagenic with or without metabolic activation hpc-standards.com. Similarly, the parent compound MCPA was also found to be negative in bacterial test systems (with and without metabolic activation) and spot tests apparentag.com.au.
Regarding in vivo assays, this compound was not mutagenic or genotoxic bayer.com.aubayer.com.au. For MCPA, some studies reported weak mutagenicity in bone marrow and ovarian cells of hamsters, but other mutagenic tests yielded negative results apparentag.com.au. The weight of evidence suggests that MCPA is not mutagenic, despite some conflicting or equivocal findings in specific assays hpc-standards.comnufarm.comapparentag.com.au. For instance, a mouse micronucleus test with this compound reported positive results in some in vivo tests, while other in vivo assays for MCPA were negative hpc-standards.compublications.gc.ca.
Table 2: Summary of Mutagenicity Assay Results for this compound and MCPA
| Assay Type | Compound/Formulation | Test Object | Metabolic Activation | Result | Source |
| Gene mutation | This compound | Salmonella (Ames) | With and without | Negative | bayer.com.auhpc-standards.com |
| Gene mutation | MCPA | Salmonella (Ames) | With and without | Negative | apparentag.com.au |
| Micronucleus test | This compound | Mouse | N/A | Positive results in some in vivo tests | hpc-standards.com |
| Micronucleus test | MCPA | N/A | N/A | Negative (in vivo) | publications.gc.ca |
| Mammalian somatic cells | This compound | Hamster ovary | N/A | Equivocal evidence | hpc-standards.com |
| Overall Assessment | This compound | N/A | N/A | Not mutagenic or genotoxic | bayer.com.aubayer.com.au |
| Overall Assessment | MCPA | N/A | N/A | Not mutagenic (weight of evidence) | nufarm.comapparentag.com.au |
Chromosomal Aberration and Sister Chromatid Exchange Studies
Studies on chromosomal aberrations and sister chromatid exchanges (SCEs) have been conducted for MCPA and related compounds. In Chinese hamster ovary (CHO) cells, MCPA has been found to induce a slight increase in the number of SCEs, both with and without a rat liver microsomal activation system (S9 mix) nih.gov. However, no clear dose-related effects were observed nih.gov. In contrast, no increase in SCE frequency was noted in the blood lymphocytes of exposed rats nih.gov. A slight increase in SCE was found in the bone marrow cells of Chinese hamsters treated with MCPA nih.gov.
Carcinogenicity Research and Classifications
Regulatory agencies worldwide generally consider chlorophenoxy compounds like MCPA as not likely to be carcinogenic or unclassifiable as to carcinogenicity regulations.govnih.govcanada.capublications.gc.cacanada.ca. The U.S. EPA classifies MCPA as "Not Likely to Be Carcinogenic to Humans" based on long-term studies in rats and mice regulations.gov. The International Agency for Research on Cancer (IARC) has classified exposure to chlorophenoxy herbicides, including MCPA, as "possibly carcinogenic to humans" (Group 2B), a category for limited evidence of carcinogenicity in humans nufarm.comscbt.com. However, this classification is often based on the broader class of chlorophenoxy herbicides and not solely on this compound or MCPA itself nufarm.com.
Long-Term Oncogenicity Studies in Rodents
Long-term oncogenicity studies in rodents have been conducted to assess the carcinogenic potential of MCPA and its esters. This compound ester was not found to be carcinogenic in lifetime feeding studies in rats and mice bayer.com.aubayer.com.au.
Specific studies on MCPA (the acid form) have also shown no evidence of oncogenic potential in rats and mice. For instance, a 2-year study in Wistar rats with MCPA at dietary concentrations of 0, 20, 80, and 320 ppm found no oncogenic potential nih.gov. Similarly, in B6C3F1 mice fed MCPA at 0, 20, 100, or 500 ppm for 104 weeks, no oncogenic potential was observed who.intnih.gov. Even at doses where limited chronic toxicity was noted (e.g., kidney weight changes in female mice at 500 ppm), MCPA did not induce tumors nih.gov.
Table 3: Summary of Oncogenicity Studies in Rodents for MCPA and this compound
| Compound/Formulation | Species | Duration | Doses (ppm) | Carcinogenic Findings | Overall Conclusion | Source |
| This compound | Rats, Mice | Lifetime | N/A | No evidence of carcinogenicity | Not carcinogenic | bayer.com.aubayer.com.au |
| MCPA (acid) | Wistar Rats | 2 years | 0, 20, 80, 320 | No oncogenic potential | No oncogenic potential | nih.gov |
| MCPA (acid) | B6C3F1 Mice | 104 weeks | 0, 20, 100, 500 | No oncogenic potential | No oncogenic potential | who.intnih.gov |
Epidemiological Investigations on Human Cancer Linkages (e.g., soft tissue sarcoma, non-Hodgkin's lymphoma, Hodgkin's disease, leukemia)
Epidemiological investigations exploring linkages between exposure to chlorophenoxy compounds, including MCPA, and human cancers have yielded inconsistent results. Some studies suggest a possible association between exposure to 2,4-D and MCPA and an increased risk of non-Hodgkin's lymphoma (NHL), Hodgkin's disease (HD), leukemia, and soft-tissue sarcoma (STS) nih.gov. However, other studies have found no such associations, or only in combination with other compounds or multiple chlorophenoxys nih.gov.
A systematic review of evidence from cohort and case-control studies on phenoxy herbicides and STS and NHL concluded that while the evidence is not entirely consistent, a hazard of STS or NHL cannot be firmly ruled out nih.gov. However, if such a hazard exists, the absolute risks are considered small nih.gov.
Advanced Analytical Methodologies for Detection and Quantification of Mcpa 2 Ethylhexyl
Chromatographic Techniques for Trace Analysis
Chromatography is the cornerstone of analytical procedures for MCPA-2-ethylhexyl, providing the separation capabilities required to distinguish the analyte from other compounds. Gas and liquid chromatography, coupled with various detectors, are the most prominently used techniques.
Gas chromatography combined with mass spectrometry (GC-MS) is a powerful and widely available tool for the analysis of this compound. mdpi.com The technique offers high sensitivity and selectivity, making it suitable for identifying and quantifying residues in samples like water. epa.gov An independent laboratory validation of a method for determining this compound ester (MCPA 2-EHE) in water established a validated limit of quantitation (LOQ) of 1.0 ng/mL using capillary gas chromatography with mass selective detection. epa.gov
The mass spectrum of a compound provides a unique fragmentation pattern, or fingerprint, that allows for confident identification. For this compound, the mass spectrum is characterized by specific mass-to-charge (m/z) ratios for its ionic fragments. nih.gov This data is critical for setting up selective ion monitoring (SIM) or multiple reaction monitoring (MRM) methods to enhance sensitivity and reduce matrix interference.
| NIST Library Number | Library Type | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) |
|---|---|---|---|---|
| 320476 | Main | 200 | 202 | 312 |
| 320533 | Replicate | 200 | 312 | 202 |
High-performance liquid chromatography (HPLC) is a versatile and robust technique for the analysis of this compound, particularly in formulated products. sigmaaldrich.com Reversed-phase (RP) HPLC methods are commonly employed, using columns such as C18, where separation is based on the compound's hydrophobicity. sielc.com
One study detailed a simultaneous determination method for bromoxynil and MCPA (derived from this compound) using RP-HPLC. nih.gov The method was validated according to ICH guidelines, demonstrating excellent linearity and defining the limits of detection (LOD) and quantification (LOQ). nih.gov HPLC systems equipped with Diode-Array Detectors (DAD) or UV detectors allow for the quantification of the analyte based on its light absorption at specific wavelengths. DAD offers the advantage of providing spectral information across a range of wavelengths, which aids in peak identification and purity assessment. researchgate.netnih.gov
| Parameter | Condition/Value |
|---|---|
| Mobile Phase | Methanol (90%) + Water (10%) |
| Linearity (R²) | 0.998 |
| Limit of Detection (LOD) | 1.08 mg/L |
| Limit of Quantification (LOQ) | 3.62 mg/L |
For MS-compatible HPLC applications, mobile phase modifiers like phosphoric acid are typically replaced with volatile alternatives such as formic acid to ensure compatibility with the mass spectrometer's ion source. sielc.com
For the analysis of this compound in complex environmental matrices such as soil, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and specificity. epa.gov This technique can effectively overcome challenges posed by matrix interferences that might affect other methods. epa.gov
An analytical method developed for the determination of phenoxy acid esters, including this compound, in soil utilizes an Agilent 1290 Infinity HPLC coupled to a Sciex TripleQuad 6500 mass spectrometer. epa.gov The 2-ethylhexyl esters are monitored using the same ion transitions as their corresponding parent acids, as they are intended to be fully hydrolyzed to the acid form during sample processing. epa.gov The use of two ion pair transitions—one for quantification and one for confirmation—provides a high degree of confidence in the analytical results. epa.gov The method demonstrated acceptable linearity and specificity, with a limit of quantification (LOQ) of 0.01 mg/kg in soil. epa.gov
| Parameter | Condition/Value |
|---|---|
| LC System | |
| Column | Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow | Gradient flow |
| MS/MS System | |
| Ionization Mode | ESI (TurboIon Spray) in negative mode |
| Expected Retention Time (MCPA/MCPA 2-EH) | ~4.5 minutes |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Calculated Limit of Detection (LOD) for MCPA | 0.000466 - 0.000480 mg/kg |
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical prerequisite for successful chromatographic analysis. The primary goals are to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. websiteonline.cn
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. websiteonline.cn It involves partitioning the analyte between a solid sorbent and the liquid sample phase. websiteonline.cn For acidic herbicides like MCPA, SPE provides a robust method for isolation from aqueous matrices such as surface water. researchgate.netnih.gov
The choice of sorbent material is key to achieving high recovery rates. Studies have compared various SPE materials for their efficiency in extracting a range of herbicides. For MCPA, recoveries have been shown to be effective using different types of cartridges and disks. researchgate.net
| SPE Material | Analyte Concentration Range | Recovery Range |
|---|---|---|
| Octadecyl (C18) Disks | 0.025 - 0.4 µg/L | 76.0% - 99.0% |
| Octadecyl (C18) Cartridges | 0.025 - 0.4 µg/L | 75.1% - 100.0% |
| Styrene Divinylbenzene (SDB) Cartridges | 0.025 - 0.4 µg/L | 54.0% - 98.0% |
Solvent-based extraction, including liquid-liquid extraction (LLE), is a fundamental technique for isolating analytes from solid and liquid samples. For the analysis of this compound in soil, a multi-step solvent extraction procedure is employed. epa.gov
A validated method for soil samples involves an initial hydrolysis step to convert the ester form to the parent acid. epa.gov The sample is first treated with sodium hydroxide to hydrolyze the ester, followed by acidification with sulphuric acid to protonate the resulting phenoxy acid. epa.gov Subsequent extraction and cleanup steps are performed to remove matrix components. A cleanup procedure using a combination of anhydrous magnesium sulphate, graphitized carbon black, and aluminium oxide has been shown to be effective before the final extract is prepared for LC-MS/MS analysis. epa.gov For phenoxy-acid herbicides in wastewater, EPA methods describe raising the sample pH to hydrolyze esters, followed by extraction with a solvent like methylene chloride to remove interferences, then lowering the pH to extract the free acids. epa.gov
Method Validation and Quality Assurance in Environmental and Biological Samples
The robust validation of analytical methods is paramount to ensuring the reliability and accuracy of data concerning the presence and concentration of this compound in various environmental and biological matrices. Method validation establishes the performance characteristics of an analytical procedure, demonstrating its suitability for the intended purpose. Key parameters in this validation process include the determination of detection and quantification limits, and the assessment of recovery and precision.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be accurately and precisely measured. ohio.gov These limits are crucial for determining the sensitivity of an analytical method.
For phenoxy acid herbicides like MCPA and its esters, various analytical techniques, primarily gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS), are employed. researchgate.net An independent laboratory validation of a method for determining MCPA, its dimethylamine salt (MCPA DMAS), and this compound ester (MCPA 2-EHE) in water samples by gas chromatography with mass selective detection established a validated limit of quantitation (LOQ) of 1.0 ng/mL for water. epa.gov
In a study validating a method for six phenoxy acids and their corresponding 2-ethylhexyl esters in soil, the LOQ was set at 0.01 mg/kg. epa.gov However, the study noted that for MCPA and this compound, matrix interferences were approximately 20-21% of the LOQ, which is greater than 50% of the LOD, indicating issues with method specificity under those conditions. epa.gov Another study using high-performance liquid chromatography (HPLC) for MCPA determined an LOD of 1.08 mg/L and an LOQ of 3.62 mg/L. nih.gov
These values can vary significantly based on the sample matrix (e.g., water, soil, biological tissue), the specific instrumentation used, and the sample preparation procedures employed.
Reported Limits of Detection (LOD) and Quantification (LOQ) for MCPA and Related Compounds
| Compound | Matrix | Method | LOD | LOQ | Source |
|---|---|---|---|---|---|
| MCPA 2-EHE | Water | GC-MS | Not Reported | 1.0 ng/mL | epa.gov |
| This compound | Soil | LC-MS/MS | Not Reported | 0.01 mg/kg | epa.gov |
| MCPA | Formulation | HPLC | 1.08 mg/L | 3.62 mg/L | nih.gov |
Recovery Studies and Precision Assessments
Recovery studies are essential for evaluating the efficiency of an analytical method in extracting the target analyte from the sample matrix. Precision, typically expressed as relative standard deviation (RSD), measures the degree of agreement among a series of individual measurements.
In the validation of a method for phenoxy acid esters in soil, recovery and precision were tested at the LOQ (0.01 mg/kg) and ten times the LOQ (0.1 mg/kg) in two different soil types (sandy loam and clay). epa.gov For this compound, the mean recoveries were within the generally accepted range of 70-120%, and the RSD was below the typical limit of 20%, indicating acceptable accuracy and precision for the method in those matrices. epa.gov
Similarly, an external validation study for MCPA 2-EHE in water at a fortification level of 1.0 ng/mL reported recovery averages around 106%, well within the EPA's acceptance range of 70-120%. epa.gov Another study focusing on MCPA in commercial formulations found high precision, with an RSD of 0.11%, and excellent trueness, with a mean recovery of 100.10%. nih.gov
Summary of Recovery and Precision Data for this compound and Related Compounds
| Compound | Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |
|---|---|---|---|---|---|
| This compound | Soil (Sandy Loam & Clay) | 0.01 mg/kg & 0.1 mg/kg | 70-120% | ≤20% | epa.gov |
| MCPA 2-EHE | Water | 1.0 ng/mL | 106% | Not Reported | epa.gov |
| MCPA | Formulation | Not Specified | 100.10% | 0.11% | nih.gov |
These validation steps ensure that the analytical methods employed are capable of producing accurate and reproducible results, which is critical for environmental monitoring and regulatory compliance.
Development of Novel Sensor Technologies for Rapid Detection
While chromatographic methods provide high accuracy and sensitivity, they are typically laboratory-based, time-consuming, and require significant sample preparation. Consequently, there is growing interest in developing novel sensor technologies for the rapid, on-site, and real-time detection of herbicides like this compound.
Research into chemical sensors for detecting toxic materials, including herbicides, is a burgeoning field. mdpi.com These sensors often utilize optical, electrochemical, or nanomaterial-based platforms to achieve rapid and convenient monitoring. mdpi.com
For phenoxy herbicides, electrochemical sensors have shown promise. For instance, an electrochemical sensor based on a polyaniline/carbon nanotube cyclodextrin matrix was developed for the quantitative determination of MCPA and its primary metabolite, 4-chloro-2-methylphenol (B52076), in natural waters. researchgate.net This method offered a linear concentration range of 10 to 50 μmol L⁻¹ and detection limits of 1.1 μmol L⁻¹ for MCPA, without needing prior extraction or derivatization steps. researchgate.net
Another innovative approach involves nanosensors based on the concept of corona phase molecular recognition (CoPhMoRe). mit.edumit.edu Researchers have successfully designed such nanosensors for other synthetic auxin plant hormones like 2,4-dichlorophenoxyacetic acid (2,4-D). mit.edumit.edu These sensors enable real-time detection within living plants without causing harm, a significant advancement over traditional destructive methods. mit.edu This technology could potentially be adapted for the detection of this compound, offering a powerful tool for agricultural and environmental monitoring, including the rapid screening for herbicide resistance. mit.edu
The development of these advanced sensor technologies holds the potential to revolutionize how herbicides are monitored, providing immediate feedback that can inform agricultural practices and environmental protection efforts.
Environmental and Human Health Risk Assessment Frameworks for Mcpa 2 Ethylhexyl
Methodologies for Ecological Risk Assessment
Ecological risk assessment for MCPA-2-ethylhexyl aims to determine the likelihood of adverse effects on non-target organisms and ecosystems. This process typically involves a deterministic evaluation that integrates environmental exposure, represented by the Expected Environmental Concentration (EEC), and environmental toxicity, represented by the most sensitive test species. publications.gc.ca
Predicted Environmental Concentration (PEC) modeling is a crucial step in ecological risk assessment, estimating the concentration of this compound in various environmental compartments. These models consider factors such as application rates, environmental fate processes (e.g., degradation, mobility), and pathways of entry into the environment. umd.edu For this compound, PECs are calculated for different scenarios, including surface water, groundwater, and soil. cler.com
The Predicted No Effect Concentration (PNEC) represents the concentration of this compound below which no adverse effects on a particular ecosystem or organism are expected. PNEC values are derived from toxicity data obtained from studies on various non-target organisms, such as aquatic invertebrates, fish, birds, and terrestrial plants. publications.gc.cacanada.ca The most sensitive endpoints from these toxicity studies are typically used to determine the PNEC, often incorporating assessment factors to account for uncertainties. publications.gc.ca The ester form of MCPA, including this compound, generally exhibits higher toxicity to all aquatic trophic levels compared to the acid or salt forms. waterquality.gov.au
The Hazard Quotient (HQ) is a primary tool for characterizing ecological risk, calculated by dividing the PEC by the PNEC (HQ = PEC / PNEC). publications.gc.canih.gov An HQ greater than 1 typically indicates a potential risk of concern. regulations.gov For MCPA, exceedances of levels of concern (LOCs) have been noted for non-target plants, terrestrial mammals, and avian species. regulations.govepa.gov The Hazard Index (HI) is used to assess cumulative risks from multiple stressors or multiple exposure pathways. nih.gov
The following table illustrates a general framework for HQ calculation:
| Parameter | Definition |
| PEC | Predicted Environmental Concentration |
| PNEC | Predicted No Effect Concentration |
| HQ | Hazard Quotient (PEC / PNEC) |
| HI | Hazard Index (Sum of HQs for multiple exposures/substances) |
| Level of Concern | Threshold above which potential for adverse effects is indicated (e.g., HQ > 1) regulations.gov |
Spray drift and runoff are significant exposure routes for this compound to non-target environments. canada.caepa.gov
Spray Drift: This refers to the airborne movement of pesticide droplets away from the target area during application. Models like AgDrift are used to predict spray drift, especially for aerial applications. apvma.gov.au For this compound, spray drift contributes to aquatic and terrestrial exposure. regulations.govepa.gov
Runoff: This occurs when this compound is transported over land surfaces with water, entering surface water bodies. canada.cawaterquality.gov.auepa.gov Under normal conditions, a large proportion of this compound converts to MCPA acid on the day of application, with near-complete conversion within three days, influencing its mobility and runoff potential. canada.ca
The EPA's assessment for MCPA esters, including this compound, has shown mixed exceedances of endangered species LOCs for freshwater invertebrates due to runoff and spray drift. epa.gov
Volatilization, the process by which a substance changes from a liquid or solid to a gas, is another pathway for off-site movement. While MCPA acid is not expected to volatilize significantly from water, this compound ester is. canada.ca Once volatilized, the compound can be transported through the atmosphere and subsequently deposited off-site. regulations.govsourcetotap.eu Although volatilization may represent a small amount (e.g., approximately 0.3% of applied MCPA to soil), it can lead to long-range atmospheric transportation and deposition, contributing to environmental concentrations away from the application site. sourcetotap.eu The EPA's Environmental Fate and Effects Division (EFED) considers the effect of drift in aquatic and terrestrial risk assessments, and while it does not typically assess the impact of volatility and long-range transport without specific evidence, screening-level assessments have been conducted for this compound. regulations.gov
Human Health Risk Assessment Approaches
Human health risk assessment for this compound involves a comprehensive evaluation of potential exposure and health implications. regulations.gov This process typically includes:
Hazard Identification: Identifying the inherent toxic properties of this compound. federalregister.gov
Dose-Response Assessment: Characterizing the relationship between the dose of this compound and the incidence or severity of a health effect. This involves identifying toxicological points of departure (PODs), such as No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs), from animal studies. federalregister.gov
Exposure Assessment: Estimating the magnitude, duration, and frequency of human exposure. For this compound, potential exposure routes include dietary (food and drinking water), residential (non-occupational), and occupational. epa.govregulations.govfederalregister.gov Field studies have shown that this compound rapidly converts to MCPA acid in the environment, which is the primary residue of concern in drinking water. canada.caregulations.gov
Risk Characterization: Integrating hazard and exposure information to estimate the risk to human populations. This often involves calculating a Margin of Exposure (MOE) or comparing exposure estimates to Population Adjusted Doses (PADs) or Reference Doses (RfDs). federalregister.gov
The EPA conducts aggregate risk assessments for MCPA, considering exposures from food, drinking water, and residential sources. epa.govregulations.gov For MCPA, acute and chronic dietary risks from food alone are generally not considered to be of concern. epa.gov The compound is classified as "Not Likely to Be Carcinogenic to Humans" based on long-term studies in rats and mice, and mutagenicity concerns are low. regulations.govfederalregister.gov
Environmental Remediation and Degradation Enhancement Strategies for Mcpa 2 Ethylhexyl
Advanced Oxidation Processes (AOPs) for Water Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals can mineralize complex organic molecules like MCPA into simpler, less harmful substances such as water, carbon dioxide, and inorganic salts.
Several AOPs have been investigated for the degradation of MCPA in aqueous solutions. These include ozonation, UV/H₂O₂ processes, and heterogeneous photocatalysis. For instance, ozonation has been shown to achieve up to 99% removal of MCPA within 30 minutes under specific laboratory conditions. The combination of UV irradiation with ozone (UV/O₃) can further enhance the degradation of similar compounds by increasing the production of hydroxyl radicals.
Heterogeneous photocatalysis, particularly using titanium dioxide (TiO₂) as a catalyst, has also demonstrated high efficiency. When TiO₂ is exposed to UV light, it generates electron-hole pairs that react with water to produce hydroxyl radicals, leading to the degradation of MCPA. The addition of hydrogen peroxide (H₂O₂) to the photocatalytic system can further accelerate the degradation process. Research has shown that the photocatalytic degradation of MCPA can be significantly enhanced with the addition of TiO₂, reducing the half-life of the herbicide dramatically compared to photolysis alone.
Table 1: Efficacy of Different AOPs on MCPA Degradation
| AOP Technique | Catalyst/Oxidant | Removal Efficiency/Half-life | Reference |
|---|---|---|---|
| Ozonation | O₃ | 99% removal in 30 min | sourcetotap.eu |
| Heterogeneous Photocatalysis | TiO₂ | t₁/₂ = 36.5 min | researchgate.net |
| Photolysis | UV light only | t₁/₂ = 6931.5 min | researchgate.net |
Adsorption Technologies (e.g., Activated Carbon, Membrane Filtration)
Adsorption technologies are effective for the removal of organic pollutants like MCPA from water. These methods involve the accumulation of the contaminant on the surface of a solid adsorbent material.
Activated Carbon: Granular activated carbon (GAC) is a widely used adsorbent due to its high surface area and porous structure. researchgate.net The adsorption of MCPA onto activated carbon is influenced by factors such as the type of activated carbon, pH, and temperature of the solution. youtube.com Studies have shown that the adsorption process is generally exothermic, and the Freundlich isotherm model often provides the best fit for the experimental data, suggesting a heterogeneous surface of the adsorbent. awsjournal.org The kinetics of MCPA adsorption on GAC can be described by a pseudo-second-order model, which may indicate that chemisorption plays a role in the process. ojcompagnie.com
Table 2: Adsorption Characteristics of MCPA on Activated Carbon
| Adsorbent | Kinetic Model | Isotherm Model | Key Findings | Reference |
|---|---|---|---|---|
| Granular Activated Carbon (GAC) | Pseudo-second order | Freundlich | Adsorption is indicative of chemisorption on a heterogeneous surface. | ojcompagnie.com |
| Various Commercial Activated Carbons | First-order reversible | Freundlich | Adsorption is exothermic and influenced by pH and ionic strength. | youtube.comawsjournal.org |
Membrane Filtration: Membrane filtration processes such as reverse osmosis (RO) and nanofiltration (NF) have shown high efficiency in removing MCPA from water. sourcetotap.eu Reverse osmosis, in particular, can achieve removal efficiencies exceeding 99%. researchgate.net These technologies use semipermeable membranes to separate contaminants from water based on size and charge. The effectiveness of these membranes can be influenced by the pH of the wastewater and the presence of other dissolved solids. For instance, studies on saline industrial wastewater demonstrated that RO membranes could achieve over 95% rejection of MCPA. chemrobotics.com
Table 3: Performance of Membrane Filtration for MCPA Removal
| Membrane Type | MCPA Rejection Rate | Operating Conditions | Reference |
|---|---|---|---|
| Reverse Osmosis (BW30, SW30) | >95% | Saline, acidic wastewater | chemrobotics.com |
| Nanofiltration (NF270) | 71.3% | Saline, acidic wastewater | chemrobotics.com |
| Reverse Osmosis | >99% | General aqueous solutions | researchgate.net |
Biological Remediation Approaches
Biological remediation utilizes living organisms, primarily microorganisms and plants, to degrade or remove contaminants from the environment.
Microbial degradation is a key process in the natural attenuation of MCPA in soil and water. nih.gov Numerous species of bacteria and fungi have been identified that can utilize MCPA as a source of carbon and energy, breaking it down into less toxic compounds.
Several bacterial strains, such as those from the genera Cupriavidus and Escherichia coli, have demonstrated the ability to efficiently degrade MCPA. arviatechnology.comccme.ca The degradation is often initiated by enzymes that cleave the ether bond of the MCPA molecule. The presence of specific functional genes, such as tfdA, is associated with the bacterial degradation of phenoxy herbicides. researchgate.net
Table 4: Microorganisms Involved in MCPA Bioremediation
| Microorganism Type | Species/Strain | Degradation Efficiency | Key Metabolic Pathway | Reference |
|---|---|---|---|---|
| Bacteria | Cupriavidus gilardii | Efficient degradation | - | arviatechnology.com |
| Bacteria | Escherichia coli LKDA3 | ~99% at 300 mg/L | - | ccme.ca |
| Fungi | Phomopsis sp. | Effective degradation | Ring hydroxylation | google.com |
| Fungi | Aspergillus niger | Metabolizes MCPA | Hydroxylation | google.com |
Phytoremediation is a cost-effective, plant-based approach to remediate contaminated soil and water. While specific studies on the phytoremediation of MCPA-2-ethylhexyl are limited, research on phenoxy herbicides in general suggests that this is a promising strategy. Plants can contribute to the removal of these herbicides through several mechanisms, including phytoextraction (uptake and accumulation), phytodegradation (metabolism within plant tissues), and rhizodegradation (degradation in the root zone by associated microbes).
Endophyte-assisted phytoremediation, where plants are inoculated with beneficial bacteria that can degrade the contaminant, has shown potential for enhancing the removal of MCPA. nih.gov The interactions between plant roots, root exudates, and soil microorganisms are crucial for the effectiveness of rhizoremediation. Certain plants can excrete secondary metabolites that stimulate the growth and activity of herbicide-degrading microbes in the rhizosphere. nih.gov
Optimizing Degradation Conditions (e.g., pH, temperature, microbial inoculation)
The efficiency of both chemical and biological degradation of this compound and its acid form is highly dependent on environmental conditions. Optimizing these parameters can significantly enhance the rate of remediation.
pH: The pH of the soil and water affects the chemical stability and bioavailability of MCPA. For microbial degradation, optimal pH ranges have been identified for specific bacterial strains. For example, a strain of E. coli showed maximum degradation of MCPA at a pH of 6.0. ccme.ca Adsorption of MCPA on activated carbon is also pH-dependent, with adsorption generally decreasing as the pH increases. youtube.com
Temperature: Temperature influences the rate of chemical reactions and the metabolic activity of microorganisms. Studies on the biodegradation of MCPA by E. coli have shown that optimal degradation occurs at temperatures between 30°C and 40°C. ccme.ca
Microbial Inoculation: The introduction of specific microbial strains or consortia with known MCPA-degrading capabilities, a process known as bioaugmentation, can significantly accelerate the remediation of contaminated sites. The success of bioaugmentation depends on the survival and activity of the introduced microorganisms in the target environment. The addition of nutrients or other amendments (biostimulation) can be used in conjunction with bioaugmentation to enhance microbial performance. Soil moisture is another critical factor, as it affects the availability of oxygen, which in turn controls the rate of microbial degradation. nih.gov
Emerging Research Areas and Future Directions in Mcpa 2 Ethylhexyl Studies
Integrated Multi-Stressors Research in Environmental Systems
In natural ecosystems, organisms are rarely exposed to a single chemical stressor in isolation. Future research is increasingly focused on understanding the impacts of MCPA-2-ethylhexyl in the context of other co-occurring environmental stressors. This integrated approach is critical for a more realistic assessment of its environmental risk.
Detailed Research Findings:
Recent reviews highlight that while the ecotoxicological effects of MCPA have been studied, there is a significant knowledge gap regarding its interaction with other pesticides, nutrients, and colloids. ulster.ac.uk The combined effects of these multiple stressors with varying environmental conditions are largely unknown. ulster.ac.uk For instance, phenoxyalkanoic acid herbicides like MCPA can form complexes with metal ions such as Pb, Cd, Cu, Co, Mg, Zn, and Mn in the soil solution, which could alter their toxicity and bioavailability. ulster.ac.uk
The complexity of these interactions necessitates studies that consider the combined impacts of chemical mixtures. Research on other pesticides has shown that the effects of multiple stressors can be additive, synergistic, or antagonistic. nih.gov For example, a study on irrigation ponds demonstrated that the interaction between an insecticide (BPMC) and an invasive fish species was a significant stressor on large insect populations. nih.gov This highlights the importance of investigating how this compound might interact with both chemical and biological stressors in aquatic and terrestrial environments. Future research should aim to quantify the effects of MCPA in combination with other widely used herbicides, fungicides, and insecticides, as well as with environmental variables like nutrient loading and temperature fluctuations, which are being exacerbated by climate change. advancedsciencenews.com
Table 1: Research Focus in Multi-Stressor Scenarios for this compound
| Research Area | Key Questions | Potential Interacting Stressors |
|---|---|---|
| Chemical Mixtures | How does the toxicity of this compound change in the presence of other pesticides? | Other herbicides, fungicides, insecticides, heavy metals |
| Nutrient Interactions | Does eutrophication alter the degradation and impact of this compound in aquatic systems? | Nitrogen, Phosphorus |
| Climate Variables | How do changes in temperature and precipitation affect the persistence and transport of this compound? | Temperature, rainfall intensity, UV radiation |
| Biological Stressors | What are the combined effects of this compound and invasive species on native communities? | Invasive plant and animal species, pathogens |
Molecular and Omics Approaches in Ecotoxicology and Toxicology
Modern molecular biology offers powerful tools to investigate the subtle effects of chemical exposure at the subcellular level. The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is an emerging frontier in the study of this compound. These approaches can reveal the molecular mechanisms of toxicity and identify sensitive biomarkers of exposure and effect.
Detailed Research Findings:
While specific omics studies on this compound are not yet widely published, research on other compounds provides a roadmap. For example, integrated multi-omics investigations have been crucial in understanding the microbial degradation of di-(2-ethylhexyl) phthalate (B1215562) (DEHP), a plasticizer with a similar ethylhexyl group. nih.gov Such studies have identified key enzymes and microbial networks responsible for breaking down the chemical, offering insights that could be applicable to this compound. nih.gov
For MCPA, some studies have suggested a potential, though not conclusive, link between exposure and certain cancers, but the genotoxic mode of action is not well-supported. ulster.ac.uknih.gov Molecular and omics approaches could help clarify these uncertainties by examining changes in gene expression, protein profiles, and metabolic pathways in organisms exposed to environmentally relevant concentrations of this compound. This could elucidate potential non-genotoxic mechanisms of carcinogenicity and other adverse outcomes. Furthermore, identifying the genetic polymorphisms that may increase susceptibility to the effects of phenoxy herbicides is a critical area for future toxicogenomic research. ulster.ac.uknih.gov
Advanced Modeling and Predictive Analytics for Environmental Fate and Effects
Predictive modeling is becoming an indispensable tool for assessing the environmental fate and potential risks of pesticides. Advanced computational models can simulate the transport, transformation, and accumulation of this compound in various environmental compartments, helping to predict exposure levels and ecological effects under different scenarios.
Detailed Research Findings:
MCPA is known for its high solubility and low adsorption to soil, making it prone to transport into surface and groundwater. ulster.ac.uksourcetotap.eu However, understanding its movement at a catchment scale, especially in varied geological settings, remains a challenge. ulster.ac.uksourcetotap.eu Advanced environmental fate models can integrate data on soil properties, hydrology, weather, and agricultural practices to provide more accurate predictions of MCPA concentrations in water bodies. rsc.orgstone-env.com
For example, models can be used to quantify the relative contributions of recent applications versus the mobilization of "legacy" MCPA from anaerobic zones where degradation is slow. ulster.ac.uksourcetotap.eu There is a need to develop and refine models that can predict the environmental concentrations of agrochemicals and support tiered risk assessments. stone-env.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity of this compound and its degradation products to a wide range of organisms, filling data gaps and reducing the need for extensive animal testing. These predictive tools are essential for proactive environmental management and risk assessment. rsc.org
Table 2: Application of Advanced Modeling in this compound Research
| Model Type | Application | Key Parameters |
|---|---|---|
| Environmental Fate Models | Predict concentrations in soil, water, and air. | Soil organic carbon, hydrology, application rates, climate data. |
| Exposure Models | Estimate exposure levels for humans and non-target organisms. | Dietary intake, dermal contact, inhalation rates. |
| Ecotoxicological Models | Predict effects on populations and ecosystems. | Species sensitivity distributions, food web dynamics. |
| QSAR Models | Predict toxicity based on chemical structure. | Molecular descriptors, physicochemical properties. |
Socio-Economic Dimensions of Pesticide Use and Risk Perception
The use of any pesticide occurs within a complex socio-economic context. Research in this area explores the economic drivers of this compound use, public and farmer perceptions of its risks, and the effectiveness of risk communication and stewardship programs.
Detailed Research Findings:
Phenoxy herbicides like MCPA are widely used due to their effectiveness and economic benefits in controlling broadleaf weeds, which can increase crop yields and reduce production costs. cambridge.org However, their use also carries potential external costs related to environmental contamination and human health risks. researchgate.net Epidemiological studies have suggested possible associations between phenoxy herbicide exposure and certain health issues, which can influence public perception and regulatory policies. nih.govnih.gov
Understanding how different stakeholders, including farmers, regulators, and the public, perceive the risks and benefits of this compound is crucial for developing effective and equitable policies. Risk communication is a key component, aiming to provide stakeholders with the necessary information to make informed decisions and take protective actions. fao.org Future research should focus on evaluating the effectiveness of different communication strategies and the socio-economic factors that influence the adoption of best management practices to minimize off-target impacts, such as spray drift. cambridge.orgchemcert.com.au
Development of Sustainable Alternatives and Integrated Pest Management Strategies
Growing concerns over the environmental impacts of synthetic herbicides are driving research into more sustainable weed management approaches. This includes the development of alternative herbicides and the promotion of Integrated Pest Management (IPM) strategies.
Detailed Research Findings:
IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. eorganic.org Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are designed to remove only the target organism. nutrilawn.combeecityusa.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
